molecular formula C8H9ClN2 B1652340 1-Chloro-5,6,7,8-tetrahydrophthalazine CAS No. 14250-52-3

1-Chloro-5,6,7,8-tetrahydrophthalazine

Cat. No.: B1652340
CAS No.: 14250-52-3
M. Wt: 168.62
InChI Key: QKUMKAFWPJFNLF-UHFFFAOYSA-N
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Description

1-Chloro-5,6,7,8-tetrahydrophthalazine is a heterocyclic compound with the molecular formula C8H9ClN2 It is a derivative of phthalazine, a bicyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5,6,7,8-tetrahydrophthalazine can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalhydrazide, which is then chlorinated to yield the desired compound . The reaction conditions typically involve the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5,6,7,8-tetrahydrophthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce phthalazine diones.

Scientific Research Applications

1-Chloro-5,6,7,8-tetrahydrophthalazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a precursor for the synthesis of bioactive molecules that can be used in various biological assays and studies.

Mechanism of Action

The mechanism of action of 1-chloro-5,6,7,8-tetrahydrophthalazine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to and modulating the activity of certain enzymes or receptors. The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichloro-5,6,7,8-tetrahydrophthalazine: Another chlorinated derivative with similar structural features but different reactivity and applications.

    5,6,7,8-Tetrahydrophthalazine: The non-chlorinated parent compound, which serves as a precursor for various derivatives.

Uniqueness

1-Chloro-5,6,7,8-tetrahydrophthalazine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.

Properties

IUPAC Name

1-chloro-5,6,7,8-tetrahydrophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUMKAFWPJFNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N=NC=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284717
Record name 1-Chloro-5,6,7,8-tetrahydrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14250-52-3
Record name 1-Chloro-5,6,7,8-tetrahydrophthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14250-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-5,6,7,8-tetrahydrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-5,6,7,8-tetrahydrophthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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